7-Fluoroisoquinolin-4-ol

Metabolic stability Fluorine medicinal chemistry ADME

7-Fluoroisoquinolin-4-ol (CAS 1783626-88-9) is a fluorinated isoquinoline derivative with molecular formula C9H6FNO and molecular weight 163.15 g mol⁻¹. It features a fluorine atom at the 7‑position and a hydroxyl group at the 4‑position of the isoquinoline ring, yielding a predicted boiling point of 427.7 ± 25.0 °C and the SMILES notation Oc1cncc2cc(F)ccc12.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B14052272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroisoquinolin-4-ol
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C=C1F)O
InChIInChI=1S/C9H6FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-5,12H
InChIKeyGHZITXZFJANYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoroisoquinolin-4-ol CAS 1783626-88-9 – Core Scaffold Identity and Procurement Starting Point


7-Fluoroisoquinolin-4-ol (CAS 1783626-88-9) is a fluorinated isoquinoline derivative with molecular formula C9H6FNO and molecular weight 163.15 g mol⁻¹ . It features a fluorine atom at the 7‑position and a hydroxyl group at the 4‑position of the isoquinoline ring, yielding a predicted boiling point of 427.7 ± 25.0 °C and the SMILES notation Oc1cncc2cc(F)ccc12 . This scaffold serves as a versatile building block for medicinal chemistry, particularly in anti‑infective and kinase inhibitor programmes, as demonstrated by its incorporation into co‑crystallised SARS‑CoV‑2 main protease inhibitors within the COVID Moonshot initiative [1].

Why 7-Fluoroisoquinolin-4-ol Cannot Be Swapped for Non‑Fluorinated or 7‑Chloro Analogs in Lead‑Optimisation Campaigns


Replacement of 7‑fluoroisoquinolin‑4‑ol with isoquinolin‑4‑ol or 7‑chloroisoquinolin‑4‑ol is not functionally equivalent because the 7‑fluoro substituent uniquely modulates electronic properties, lipophilicity, and metabolic oxidative susceptibility [1]. The electron‑withdrawing fluorine atom alters the electron density of the isoquinoline ring, affecting key interactions such as hydrogen‑bonding and π‑stacking with biological targets. Notably, the 7‑fluoroisoquinolin‑4‑yl moiety has been validated in a co‑crystal structure with the SARS‑CoV‑2 main protease (PDB 7GLC), whereas the 7‑chloro analog has not appeared in any Mpro inhibitor complex, indicating a distinct target‑compatibility profile [2]. Consequently, direct interchange of the 7‑position substituent risks loss of potency, altered selectivity, and potentially compromised metabolic stability, making compound‑specific procurement essential for reliable structure‑activity relationship (SAR) campaigns.

Quantitative Differentiation of 7‑Fluoroisoquinolin‑4‑ol Versus Its Closest Analogs: A Comparative Evidence Profile


Metabolic Stability Advantage Conferred by 7‑Fluoro Substitution Over Isoquinolin‑4‑ol

The carbon‑fluorine bond at the 7‑position is inherently more resistant to cytochrome P450 (CYP)‑mediated oxidative metabolism than the corresponding C‑H bond in isoquinolin‑4‑ol [1]. This class‑level inference is supported by decades of medicinal chemistry experience showing that strategic fluorination routinely increases metabolic half‑life in vitro and in vivo. While no head‑to‑head microsome stability data are publicly available for 7‑fluoroisoquinolin‑4‑ol versus isoquinolin‑4‑ol, the established principle, documented in the highly cited review by Müller et al. (Science 2007), makes the fluorinated compound the preferred choice when oxidative metabolism is a concern in lead‑optimisation programmes [1].

Metabolic stability Fluorine medicinal chemistry ADME

Co‑Crystal Structure Validation in SARS‑CoV‑2 Main Protease Versus 7‑Chloroisoquinolin‑4‑ol Absence from Mpro Complexes

The 7‑fluoroisoquinolin‑4‑yl moiety is present in ligand R87 (PDB 7GLC), which was co‑crystallised with SARS‑CoV‑2 main protease (Mpro) as part of the COVID Moonshot open‑science initiative [1]. In contrast, no 7‑chloroisoquinolin‑4‑yl‑based inhibitor has been reported to bind Mpro; the closest chlorinated analog, RI6 (PDB 7GM8), was co‑crystallised with a different target. This structural evidence demonstrates that the 7‑fluoro derivative can engage the Mpro active site in a productive binding mode, a feature not replicated by the 7‑chloro counterpart in the same target context.

SARS‑CoV‑2 Mpro Crystallography Antiviral drug discovery

Predicted Physicochemical Profile: LogP and TPSA Differences Impacting CNS Multiparameter Optimisation

Computed XLogP3 and topological polar surface area (TPSA) values retrieved from PubChem indicate that 7‑fluoroisoquinolin‑4‑ol (XLogP3 ≈ 1.5, TPSA ≈ 33 Ų) [1] possesses a more favourable lipophilicity‑polar surface area balance for central nervous system (CNS) multiparameter optimisation than isoquinolin‑4‑ol (XLogP3 ≈ 1.1, TPSA ≈ 33 Ų) and a significantly lower lipophilicity than 7‑chloroisoquinolin‑4‑ol (XLogP3 ≈ 1.9) [2]. The intermediate logP of the 7‑fluoro derivative can enhance blood‑brain barrier permeability while avoiding excessive lipophilicity‑related toxicity risks.

Lipophilicity TPSA CNS druglikeness

Synthetic Diversification Advantage: Rapid 4‑Position Functionalisation via Triflate Intermediate

The 4‑hydroxyl group of 7‑fluoroisoquinolin‑4‑ol can be quantitatively converted to a triflate (OTf) leaving group, enabling Suzuki, Sonogashira, and Buchwald‑Hartwig cross‑coupling reactions to introduce diverse substituents at the 4‑position [1]. This synthetic handle is equally present in isoquinolin‑4‑ol, but the concurrent 7‑fluoro substitution provides an additional vector for electronic tuning without the need for late‑stage fluorination, which can be low‑yielding and expensive. The combination of a readily activatable hydroxyl and a pre‑installed fluorine atom reduces step count and cost in parallel library synthesis.

Synthetic chemistry Triflate activation Cross‑coupling

Where 7‑Fluoroisoquinolin‑4‑ol Delivers the Highest Procurement Value: Application Scenarios


SARS‑CoV‑2 Main Protease Inhibitor Medicinal Chemistry

As demonstrated by the co‑crystal structure of ligand R87 with Mpro (PDB 7GLC) [1], 7‑fluoroisoquinolin‑4‑ol is a key fragment for building non‑covalent, non‑peptidomimetic Mpro inhibitors. Teams working on coronavirus antiviral programmes can use this scaffold as a validated starting point for hit‑to‑lead optimisation, confident that the fluorine atom contributes to binding affinity and metabolic stability while avoiding the synthetic burden of late‑stage fluorination.

Kinase Inhibitor Library Synthesis

The 4‑hydroxy‑7‑fluoroisoquinoline core serves as a valuable intermediate for generating hinge‑binding kinase inhibitors. Its predicted balanced logP (≈1.5) and TPSA (≈33 Ų) [2] align with CNS‑druglike space, making it suitable for creating libraries targeting brain‑penetrant kinases such as Abl, BRAF, or LRRK2. The triflate activation strategy further streamlines parallel synthesis of diverse 4‑amino and 4‑aryl derivatives.

Fluorinated Heterocycle Building Block for Agrochemical and Material Science

The combination of the electron‑withdrawing fluorine and the modifiable 4‑hydroxyl group makes 7‑fluoroisoquinolin‑4‑ol a versatile precursor for agrochemical actives and fluorescent materials. The predicted high boiling point (427.7 °C) indicates thermal stability suitable for industrial formulation processes.

Antimicrobial Lead Generation

Although specific antimicrobial MIC data for 7‑fluoroisoquinolin‑4‑ol are not publicly available, its structural similarity to known isoquinoline antibiotics (e.g., berberine derivatives) and the general enhancement of antibacterial activity conferred by fluorine substitution support its use as a core scaffold in antimicrobial screening decks [3].

Quote Request

Request a Quote for 7-Fluoroisoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.